4-({[(4-chlorophenyl)methyl]amino}methyl)benzonitrile
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Overview
Description
4-({[(4-chlorophenyl)methyl]amino}methyl)benzonitrile is an organic compound with the molecular formula C15H13ClN2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a chlorophenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-chlorophenyl)methyl]amino}methyl)benzonitrile typically involves the reaction of 4-chlorobenzylamine with 4-cyanobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-chlorophenyl)methyl]amino}methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted benzonitrile derivatives with various functional groups replacing the chlorophenyl group.
Scientific Research Applications
4-({[(4-chlorophenyl)methyl]amino}methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({[(4-chlorophenyl)methyl]amino}methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(4-methoxyphenyl)methyl]amino}methyl)benzonitrile
- 4-({[(4-fluorophenyl)methyl]amino}methyl)benzonitrile
- 4-({[(4-bromophenyl)methyl]amino}methyl)benzonitrile
Uniqueness
4-({[(4-chlorophenyl)methyl]amino}methyl)benzonitrile is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with molecular targets, making it distinct from its analogs with different substituents.
Properties
CAS No. |
252956-41-5 |
---|---|
Molecular Formula |
C15H13ClN2 |
Molecular Weight |
256.7 |
Purity |
95 |
Origin of Product |
United States |
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